Cas no 232267-31-1 (3-Bromo-2-methyl-5-(trifluoromethyl)aniline)

3-Bromo-2-methyl-5-(trifluoromethyl)aniline is a halogenated aniline derivative featuring bromo, methyl, and trifluoromethyl substituents on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and trifluoromethyl groups enhances its reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. Its structural features contribute to improved metabolic stability and lipophilicity in derived compounds. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. It is commonly utilized in research and industrial applications requiring precise modification of aromatic frameworks.
3-Bromo-2-methyl-5-(trifluoromethyl)aniline structure
232267-31-1 structure
Product name:3-Bromo-2-methyl-5-(trifluoromethyl)aniline
CAS No:232267-31-1
MF:C8H7BrF3N
MW:254.047091722488
MDL:MFCD01631688
CID:245299
PubChem ID:2736348

3-Bromo-2-methyl-5-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,3-bromo-2-methyl-5-(trifluoromethyl)-
    • 3-Bromo-2-methyl-5-trifluoromethylanilin
    • 3-Amino-5-bromo-4-methylbenzotrifluoride
    • AC1MC5DX
    • AG-E-67553
    • CTK4F1128
    • PC0955
    • SBB101348
    • 3-Bromo-2-methyl-5-trifluoromethyl-phenylamine
    • CS-0320641
    • Benzenamine, 3-bromo-2-methyl-5-(trifluoromethyl)-
    • MFCD01631688
    • DTXSID90371296
    • 3-bromo-2-methyl-5-(trifluoromethyl)aniline
    • 232267-31-1
    • GAGJAAFFKXJAFU-UHFFFAOYSA-N
    • 3-bromo-2-methyl-5-(trifluoromethyl)phenylamine
    • SB35752
    • 3-Bromo-2-methyl-5-(trifluoromethyl)aniline
    • MDL: MFCD01631688
    • Inchi: InChI=1S/C8H7BrF3N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3
    • InChI Key: GAGJAAFFKXJAFU-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1N)C(F)(F)F)Br

Computed Properties

  • Exact Mass: 252.97141
  • Monoisotopic Mass: 252.97140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

3-Bromo-2-methyl-5-(trifluoromethyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D967635-500mg
3-Bromo-2-methyl-5-trifluoromethyl-phenylamine
232267-31-1 95%
500mg
$455 2024-07-28
TRC
B815963-2mg
3-Bromo-2-methyl-5-(trifluoromethyl)aniline
232267-31-1
2mg
$ 65.00 2022-06-06
A2B Chem LLC
AB22368-5g
3-Bromo-2-methyl-5-(trifluoromethyl)aniline
232267-31-1
5g
$1145.00 2024-04-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0690-250mg
3-Bromo-2-methyl-5-trifluoromethyl-phenylamine
232267-31-1 97%
250mg
¥2605.69 2025-01-22
abcr
AB227672-1g
3-Amino-5-bromo-4-methylbenzotrifluoride; .
232267-31-1
1g
€429.80 2024-04-18
1PlusChem
1P002N1C-1g
Benzenamine, 3-bromo-2-methyl-5-(trifluoromethyl)-
232267-31-1
1g
$350.00 2024-05-24
abcr
AB227672-5g
3-Amino-5-bromo-4-methylbenzotrifluoride; .
232267-31-1
5g
€1410.60 2024-04-18
1PlusChem
1P002N1C-5g
Benzenamine, 3-bromo-2-methyl-5-(trifluoromethyl)-
232267-31-1
5g
$1174.00 2024-05-24
eNovation Chemicals LLC
D967635-100mg
3-Bromo-2-methyl-5-trifluoromethyl-phenylamine
232267-31-1 95%
100mg
$240 2025-02-24
eNovation Chemicals LLC
D967635-1g
3-Bromo-2-methyl-5-trifluoromethyl-phenylamine
232267-31-1 95%
1g
$665 2025-02-26

Additional information on 3-Bromo-2-methyl-5-(trifluoromethyl)aniline

Recent Advances in the Application of 3-Bromo-2-methyl-5-(trifluoromethyl)aniline (CAS: 232267-31-1) in Chemical Biology and Pharmaceutical Research

3-Bromo-2-methyl-5-(trifluoromethyl)aniline (CAS: 232267-31-1) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. This halogenated aniline derivative exhibits unique physicochemical properties due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for diverse chemical transformations. Recent studies have highlighted its utility in medicinal chemistry, where it serves as a crucial building block for the construction of drug candidates targeting various diseases.

In the past two years, significant progress has been made in understanding the synthetic applications of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a precursor for the development of kinase inhibitors, particularly those targeting JAK/STAT signaling pathways. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the bromine atom allow for precise modifications that are essential for optimizing drug potency and selectivity.

Recent pharmaceutical research has focused on utilizing 3-Bromo-2-methyl-5-(trifluoromethyl)aniline in the synthesis of potential anticancer agents. A 2024 Nature Communications paper reported its incorporation into novel small molecules that show promising activity against resistant forms of non-small cell lung cancer. The compound's structural features enable the creation of molecules with improved metabolic stability and membrane permeability, addressing key challenges in oncology drug development.

The agrochemical industry has also benefited from advances involving this chemical. Studies published in Pest Management Science (2023) have shown its effectiveness as an intermediate in the synthesis of next-generation fungicides with enhanced environmental profiles. The trifluoromethyl group contributes to improved bioavailability and target binding, while the bromine atom allows for further structural diversification to optimize pesticidal activity.

From a synthetic chemistry perspective, recent methodological developments have expanded the utility of 232267-31-1. A 2024 ACS Catalysis publication described innovative cross-coupling reactions that maintain the integrity of both the bromine and trifluoromethyl groups, enabling more efficient synthesis of complex molecules. These advances have significantly reduced the number of synthetic steps required to access valuable derivatives.

Looking forward, the unique properties of 3-Bromo-2-methyl-5-(trifluoromethyl)aniline position it as a versatile building block for drug discovery programs. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) development and as a component of covalent inhibitors. The compound's commercial availability and well-characterized reactivity make it particularly attractive for high-throughput screening and combinatorial chemistry approaches in pharmaceutical research.

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Amadis Chemical Company Limited
(CAS:232267-31-1)3-Bromo-2-methyl-5-(trifluoromethyl)aniline
A1032576
Purity:99%
Quantity:5g
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